(R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride
Description
Chemical Identity and Nomenclature
(R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride possesses the molecular formula C₁₁H₁₇ClN₂O₂ and exhibits a molecular weight of 244.72 g/mol. The compound is systematically named as benzyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride, reflecting its structural composition and stereochemical configuration. The Chemical Abstracts Service (CAS) registry number 850033-74-8 provides unique identification for this specific stereoisomer in its hydrochloride salt form.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as benzyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride, emphasizing the presence of both the carbamate functionality and the hydrochloride salt formation. Alternative systematic names include R-2-N-benzyloxycarbonyl-propane-1,2-diamine hydrochloride, which highlights the diamine character of the base structure. The compound's structural identity is further characterized by its SMILES notation: CC@HNC(=O)OCC1=CC=CC=C1.Cl, which provides a linear representation of its molecular architecture.
| Chemical Descriptor | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Molecular Weight | 244.72 g/mol |
| CAS Number | 850033-74-8 |
| MDL Number | MFCD16295170 |
| PubChem CID | 53484848 |
| Storage Temperature | 2-8°C under inert atmosphere |
The compound exists as a white to off-white crystalline solid under standard conditions, requiring storage under inert atmosphere at refrigerated temperatures to maintain chemical stability. The presence of the hydrochloride salt formation enhances the compound's water solubility compared to its free base form, facilitating handling in aqueous synthetic procedures. The benzyl carbamate functionality serves as a protecting group for the secondary amine, while the primary amino group remains available for further chemical transformations.
Historical Context of Benzyl Carbamate Derivatives
The development of benzyl carbamate protecting groups traces its origins to the pioneering work of Max Bergmann and Leonidas Zervas in the early 1930s. Bergmann, a German biochemist working under Emil Fischer, collaborated with Zervas to develop what became known as the Bergmann-Zervas carbobenzoxy method for peptide synthesis. This methodology revolutionized the field of synthetic peptide chemistry by providing a stable yet removable protecting group for amino functionalities.
The historical significance of benzyl carbamate derivatives emerged from the need to address fundamental challenges in peptide synthesis. Prior to the Bergmann-Zervas innovation, peptide chemists struggled with protecting group strategies that could withstand synthetic conditions while remaining easily removable without damaging the peptide backbone. The carbobenzoxy group, abbreviated from carboxybenzyl, provided an elegant solution through its stability under basic and mildly acidic conditions, combined with facile removal via hydrogenolysis.
Leonidas Zervas first prepared benzyl chloroformate in the early 1930s as a reagent for introducing the benzyloxycarbonyl protecting group. This development laid the foundation for the widespread application of benzyl carbamate chemistry in organic synthesis. The method gained international recognition as the first successful approach to controlled peptide chemical synthesis, dominating the field for approximately twenty years until the 1950s.
| Historical Milestone | Year | Contribution |
|---|---|---|
| Bergmann-Zervas Method Development | 1932 | First controlled peptide synthesis methodology |
| Benzyl Chloroformate Preparation | Early 1930s | Key reagent for benzyloxycarbonyl introduction |
| International Recognition | 1936 | Bergmann elected fellow of American Association for Advancement of Science |
| Method Dominance Period | 1932-1952 | Primary peptide synthesis approach worldwide |
The theoretical foundation underlying benzyl carbamate protecting groups rests on the principle of carbamate formation through nucleophilic substitution reactions. The benzyloxycarbonyl group exhibits remarkable stability toward bases and acids, making it particularly valuable for multi-step synthetic sequences. Removal of the protecting group occurs through hydrogenolysis or treatment with strong acids such as hydrogen fluoride or hydrogen bromide in acetic acid.
Modern applications of benzyl carbamate derivatives extend beyond their original peptide synthesis applications to encompass diverse areas of organic chemistry. The methodology developed by Bergmann and Zervas established fundamental principles that continue to influence contemporary protecting group strategies in pharmaceutical and materials chemistry. The recognition of their contributions is commemorated through the Max-Bergmann-Kreis organization, which awards the Bergmann golden medal for peptide science.
Stereochemical Significance of R-Configuration
The stereochemical configuration of this compound plays a crucial role in determining its chemical behavior and potential applications in asymmetric synthesis. The R-configuration at the secondary carbon center establishes the compound's absolute stereochemistry according to the Cahn-Ingold-Prelog priority rules. This stereochemical assignment reflects the spatial arrangement of substituents around the chiral carbon atom, with the amino-protected secondary carbon exhibiting R-absolute configuration.
The presence of the R-stereocenter influences the compound's interactions with other chiral molecules and enzymatic systems, potentially leading to enantioselective recognition and binding events. Research in chiral stationary phase chromatography has demonstrated that the stereochemical configuration of amino acid derivatives significantly affects their enantiomer separation capabilities. Studies examining dipeptide phases containing different stereochemical configurations revealed that the arrangement of asymmetric centers contributes substantially to overall enantiomer discrimination.
Investigations into the stereochemical effects of individual asymmetric centers have shown remarkable differences in enantiomer separation efficiency depending on the absolute configuration. When comparing L-DL and DL-L dipeptide configurations, researchers observed that L-DL phases provided excellent enantiomer separations with α values only approximately 0.1 unit less than reference standards. In contrast, DL-L compounds showed no detectable enantiomer separations, suggesting that the stereochemical arrangement at specific positions critically influences chiral recognition properties.
| Stereochemical Parameter | R-Configuration Impact |
|---|---|
| Absolute Configuration | R at C-2 position |
| Chiral Recognition | Enhanced selectivity in asymmetric environments |
| Enantiomer Separation | Significant contribution to chromatographic resolution |
| Optical Activity | Defined rotation direction and magnitude |
The stereochemical significance extends to the compound's potential role in asymmetric synthesis applications. R-configured amino alcohol derivatives serve as valuable chiral building blocks for the construction of more complex molecules with defined stereochemistry. The benzyl carbamate protecting group maintains the stereochemical integrity of the chiral center throughout synthetic transformations, preventing racemization that might otherwise compromise the optical purity of the final products.
Optical rotation measurements provide experimental verification of the compound's stereochemical purity and configuration. The specific rotation value, measured under standardized conditions, serves as a diagnostic tool for confirming the enantiomeric composition and detecting potential stereochemical degradation during storage or handling. The relationship between stereochemical configuration and optical rotation follows predictable patterns that enable quality control and stereochemical assignment verification.
Relationship to Parent Compound and Structural Analogues
This compound exhibits a direct structural relationship to its parent compound, (R)-Benzyl (1-aminopropan-2-yl)carbamate, differing solely in the presence of the hydrochloride salt formation. The parent compound, identified by CAS number 346669-50-9, possesses the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. The conversion to the hydrochloride salt form adds 36.46 mass units, reflecting the incorporation of hydrogen chloride to form the more water-soluble salt derivative.
The structural relationship between the free base and hydrochloride salt forms demonstrates the common practice of salt formation to enhance pharmaceutical and synthetic utility. The parent compound exists as a solid at room temperature with 95% purity standards typically maintained for research applications. Storage requirements for the parent compound specify maintenance in dark conditions under inert atmosphere at room temperature, contrasting with the refrigerated storage requirements of the hydrochloride salt.
Structural analogues within the benzyl carbamate family include N-Carbobenzoxy-L-alanine and N-Carbobenzoxy-D-alanine, which represent amino acid derivatives rather than amino alcohol derivatives. These compounds share the benzyloxycarbonyl protecting group but differ in their carbon skeleton structure and functional group arrangement. N-Carbobenzoxy-L-alanine, with CAS number 1142-20-7, exhibits the molecular formula C₁₁H₁₃NO₄ and molecular weight 223.23 g/mol. The D-enantiomer, N-Carbobenzoxy-D-alanine (CAS 26607-51-2), possesses identical molecular parameters but opposite stereochemical configuration.
| Compound Type | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Parent Base | C₁₁H₁₆N₂O₂ | 208.26 g/mol | Free amine functionality |
| Hydrochloride Salt | C₁₁H₁₇ClN₂O₂ | 244.72 g/mol | Protonated amine with chloride |
| L-Alanine Analogue | C₁₁H₁₃NO₄ | 223.23 g/mol | Carboxylic acid terminus |
| D-Alanine Analogue | C₁₁H₁₃NO₄ | 223.23 g/mol | Opposite stereochemistry |
The benzyloxycarbonyl-protected amino alcohols represent a distinct class of structural analogues characterized by their primary alcohol functionality. N-Benzyloxycarbonyl-L-alaninol (CAS 66674-16-6) exemplifies this structural family with molecular formula C₁₁H₁₅NO₃ and molecular weight 209.25 g/mol. This compound demonstrates the structural diversity possible within the benzyl carbamate protecting group framework while maintaining the characteristic benzyloxycarbonyl functionality.
The structural relationships among these analogues highlight the versatility of the benzyloxycarbonyl protecting group in accommodating diverse functional group environments. The common benzyl carbamate motif provides consistent protecting group behavior across different molecular architectures, enabling predictable synthetic strategies and deprotection procedures. These structural relationships facilitate the development of synthetic methodologies that can be applied broadly across the benzyl carbamate family, enhancing the utility of individual compounds within comprehensive synthetic schemes.
Properties
IUPAC Name |
benzyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704265 | |
| Record name | Benzyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850033-74-8 | |
| Record name | (R)-1-Amino-2-(benzyloxycarbonylamino)propane hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850033-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Routes
General Synthetic Approach
The typical synthetic route involves the following:
Starting Material : (R)-1-aminopropan-2-ol or (R)-1-aminopropan-2-ylamine as the chiral amine precursor.
Carbamate Formation : Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions to form the benzyl carbamate-protected amine.
Salt Formation : Treatment with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt.
This approach is consistent with standard carbamate protection chemistry used in peptide and amino acid derivative synthesis.
Specific Methodologies Reported
Nucleophilic Substitution and Protection
The amine group of (R)-1-aminopropan-2-yl is reacted with benzyl chloroformate in an aqueous or organic solvent system, typically in the presence of a base such as sodium bicarbonate or triethylamine to neutralize HCl formed during the reaction.
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, yielding the carbamate.
After completion, the product is isolated by extraction and purified by crystallization or chromatography.
Hydrochloride Salt Formation
The free carbamate amine is dissolved in an appropriate solvent (e.g., ethereal HCl or HCl in an organic solvent).
The hydrochloride salt precipitates out or is obtained upon solvent removal, providing a stable solid form suitable for storage and further use.
Alternative Routes and Intermediates
Patent CN105367568A describes related synthetic strategies for carbamate intermediates involving substituted benzyl groups and amino propane derivatives, highlighting:
Use of nucleophilic substitution on propane dinitrile derivatives with benzyl amines or methylamines.
Protection steps involving benzyl carbamate formation.
Variations in substituents on the benzyl ring to optimize yield and purity.
Though focused on related compounds (e.g., intermediates in Riociguat synthesis), these methods provide insight into the preparation of (R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride, emphasizing high yield, purity, and minimized side reactions.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | (R)-1-aminopropan-2-ylamine or analog | Chiral amine precursor |
| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | Standard carbamate protecting group |
| Solvent | Dichloromethane, ethyl acetate, or aqueous | Depends on scale and solubility |
| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl formed |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 1–24 hours | Monitored by TLC or HPLC |
| Work-up | Extraction, washing, drying | Removes impurities |
| Purification | Crystallization, chromatography | Ensures high purity |
| Salt Formation | Treatment with HCl in ether or organic solvent | Forms hydrochloride salt for stability |
| Yield | Typically 70–90% | Depends on reaction optimization |
Research Findings and Analysis
The benzyl carbamate protection is widely used due to its stability under various reaction conditions and ease of removal by catalytic hydrogenation.
The chiral integrity of the (R)-configuration is maintained during the protection and salt formation steps, critical for pharmaceutical applications.
The hydrochloride salt form improves the compound's solubility in polar solvents and enhances handling safety.
Side reactions such as over-alkylation or carbamate degradation are minimized by controlling temperature and reaction time.
Purification challenges are addressed by careful crystallization and chromatographic techniques to remove unreacted starting materials and side products.
The synthetic routes derived from patent literature emphasize the importance of substituent effects on benzyl groups to optimize reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro compounds, while reduction of the carbamate group can yield the corresponding amine.
Scientific Research Applications
Applications in Organic Synthesis
1. Protecting Group for Amines
(R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is primarily utilized as a protecting group for amines in organic synthesis. The compound's stability allows for selective reactions while preserving the amine functionalities, which can be deprotected under mild acidic conditions. This feature is crucial in multi-step synthetic pathways where maintaining the integrity of reactive sites is essential.
2. Synthesis of Chiral Compounds
The compound serves as a chiral starting material for synthesizing various chiral amines. Its chirality ensures that the resultant compounds retain stereochemical purity, which is vital for developing pharmaceuticals with specific biological activities.
Applications in Medicinal Chemistry
1. Pharmaceutical Intermediates
This compound has been employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the formation of complex molecular architectures makes it a valuable asset in drug development.
2. Bioactive Compound Synthesis
The compound has been used in synthesizing bioactive compounds, particularly those targeting specific receptors or enzymes. For instance, studies have reported its role in creating derivatives that exhibit enhanced biological activity against certain diseases.
Applications in Bioorganic Chemistry
1. Modification of Biomolecules
In bioorganic chemistry, this compound has been utilized to introduce protected amine functionalities into biomolecules. This approach allows researchers to modify biomolecules while preserving their functional integrity until deprotection is necessary.
2. Peptide Synthesis
The compound plays a significant role in peptide synthesis, where it protects amino groups during coupling reactions. This application is critical for synthesizing peptides with high specificity and yield.
Case Study 1: Synthesis of Chiral Amine Derivatives
A study demonstrated the use of this compound as a starting material for synthesizing chiral amines with potential pharmaceutical applications. The resulting compounds exhibited significant activity against specific biological targets, showcasing the compound's utility in drug discovery.
Case Study 2: Peptide Synthesis Optimization
Research highlighted the efficiency of using this carbamate derivative in optimizing peptide synthesis protocols. The study found that employing this protecting group improved yields and selectivity during the synthesis of complex peptides, which are crucial for therapeutic applications.
Mechanism of Action
The mechanism of action of ®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological pathway involved. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Stereochemical Differences
Substituent Effects
Protecting Group Variations
- Benzyl vs. tert-Butyl (Boc): Benzyl carbamates (e.g., the target compound) are stable under acidic conditions but cleaved via hydrogenolysis, whereas Boc-protected analogs (CAS 100927-10-4) are removed under mild acidic conditions, making them preferable in stepwise syntheses .
Salt Forms
- Hydrochloride salts (e.g., target compound, CAS 162576-01-4) improve solubility in polar solvents compared to free bases, facilitating reactions in aqueous or alcoholic media .
Biological Activity
(R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride, also known as R-2-N-CBZ-propane-1,2-diamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H17ClN2O2
- CAS Number : 850033-74-8
- Molecular Weight : 236.72 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate neurotransmitter systems and may exhibit effects on:
- Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters, influencing mood and cognitive functions.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
- Antidepressant Activity : Studies suggest it may have potential as an antidepressant by influencing serotonin pathways.
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
-
Neuroprotective Study :
- A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress.
- Results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability compared to control groups.
-
Antidepressant-Like Effects :
- In animal models, administration of the compound resulted in decreased immobility time in forced swim tests, suggesting antidepressant-like behavior.
- The study highlighted alterations in serotonin and norepinephrine levels post-treatment.
-
Anti-inflammatory Mechanism :
- Research showed that the compound inhibited the expression of pro-inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.
- This effect was linked to the modulation of NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| (S)-Benzyl (1-aminopropan-2-yl)carbamate | Similar binding affinity to receptors | Potentially lower efficacy in neuroprotection |
| Benzyl carbamate derivatives | Varies based on substituents | Anti-inflammatory and analgesic properties |
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for preparing (R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride, and how can enantiomeric purity be validated? A: The compound is typically synthesized via carbamate protection of a chiral 1,2-diamine precursor. A common approach involves:
- Step 1: Boc-protection of (R)-1-aminopropan-2-amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .
- Step 2: Benzylation of the free amine using benzyl chloroformate (Cbz-Cl) in dichloromethane with a base like triethylamine.
- Step 3: Acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt.
Validation: Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. X-ray crystallography (using SHELX ) can resolve stereochemical ambiguities.
Advanced Stereochemical Considerations
Q: How do steric and electronic factors influence the stereoselective synthesis of this compound, and what strategies mitigate racemization? A: The β-amino alcohol moiety in the precursor is prone to racemization under acidic/basic conditions. Mitigation strategies include:
- Low-temperature reactions (0–5°C) during carbamate formation to minimize base-induced epimerization.
- Use of mild deprotection agents (e.g., TFA instead of HCl gas) to preserve stereochemical integrity .
- Computational modeling (DFT calculations) to predict transition states and optimize reaction pathways .
Structural Characterization Challenges
Q: What analytical contradictions arise in characterizing this compound’s solid-state structure, and how are they resolved? A: Discrepancies between predicted and observed melting points or NMR shifts often occur due to:
- Polymorphism : Differential scanning calorimetry (DSC) identifies polymorphic forms.
- Solvent inclusion : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms hydrogen bonding networks and lattice packing .
- Dynamic vs. static disorder : High-resolution NMR (e.g., ¹³C CP/MAS) distinguishes between dynamic conformational changes and static disorder .
Application in Biochemical Assays
Q: How does the hydrochloride salt form impact solubility and stability in biological buffers, and what formulation adjustments are recommended? A: The hydrochloride salt enhances aqueous solubility but may hydrolyze under alkaline conditions (pH > 8). For assays:
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES to maintain stability.
- Lyophilization : Store as a lyophilized powder at -20°C to prevent degradation; reconstitute in degassed solvents to avoid oxidation .
- Stability monitoring : Track via LC-MS over 24–72 hours to assess decomposition products.
Comparative Reactivity with Structural Analogs
Q: How does the reactivity of this compound compare to tert-butyl-protected or piperidine-based carbamates in nucleophilic substitution reactions? A: The benzyl carbamate group is more labile under hydrogenolytic conditions (e.g., H₂/Pd-C) compared to tert-butyl carbamates, which require strong acids for deprotection. Key differences include:
- Reaction rate : Benzyl groups are removed faster (1–2 hours) under catalytic hydrogenation vs. 12–24 hours for Boc deprotection .
- Byproduct formation : Tert-butyl derivatives may generate isobutylene, requiring careful gas venting .
Addressing Contradictory Spectroscopic Data
Q: How should researchers resolve conflicting NMR or IR data reported for this compound across literature sources? A: Discrepancies often stem from solvent effects, impurity profiles, or instrument calibration. Best practices:
- Standardized protocols : Use deuterated solvents (e.g., DMSO-d6 or CDCl₃) and report chemical shifts relative to TMS.
- Spiking experiments : Add authentic reference samples to confirm peak assignments.
- Complementary techniques : Pair NMR with FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹ for carbamate) and high-resolution mass spectrometry (HRMS) .
Computational Modeling for Reaction Optimization
Q: Which computational tools are most effective for predicting reaction pathways and optimizing yields in asymmetric synthesis? A: Density Functional Theory (DFT) and Molecular Mechanics (MM) simulations are critical:
- Software : Gaussian or ORCA for transition-state modeling; AutoDock for binding affinity studies in biological applications.
- Parameters : Solvent effects (PCM model), dispersion corrections (D3-BJ), and basis sets (e.g., B3LYP/6-31G*) improve accuracy .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots).
Stability Under Catalytic Conditions
Q: What catalytic systems destabilize the carbamate group, and how can this be prevented during cross-coupling reactions? A: Palladium catalysts (e.g., Pd(OAc)₂) and strong bases (e.g., KOtBu) may cleave the carbamate. Mitigation strategies:
- Ligand screening : Bulky ligands (XPhos) reduce undesired side reactions.
- Low-temperature conditions : Perform reactions at ≤50°C.
- Protecting group alternatives : Use Fmoc or Alloc groups if Pd-mediated deprotection is unavoidable .
Handling Air- and Moisture-Sensitive Intermediates
Q: What inert atmosphere techniques are critical for handling intermediates in the synthesis of this compound? A: Schlenk lines or gloveboxes (O₂/H₂O < 1 ppm) are essential for:
- Sensitive steps : Amine deprotection and benzylation reactions.
- Storage : Use flame-dried glassware and molecular sieves (3Å) for solvent drying.
- Monitoring : Oxygen sensors and Karl Fischer titration ensure anhydrous conditions .
Pharmacological Profiling Pitfalls
Q: What are common pitfalls in assessing this compound’s bioactivity, and how can false positives be minimized? A: False positives arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
